2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
CAS No.:
Cat. No.: VC16498240
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9) |
| Standard InChI Key | MACFTFFPQDZLGV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CN1)COC2C(=O)O |
Introduction
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which combines both an oxirane (epoxide) and an azetidine moiety. This bicyclic arrangement forms a seven-membered ring fused to a three-membered ring, contributing to its distinctive chemical properties and reactivity. The compound's structure features a carboxylic acid functional group, enhancing its potential for bioactivity and making it an interesting candidate for further pharmacological investigation.
Synthesis Methods
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves multi-step synthetic routes. While specific methods are not detailed in the available literature, such syntheses often require careful control of reaction conditions to optimize yields and purity. The compound's synthesis can be approached through both laboratory-scale and potential industrial methods, reflecting its importance in organic chemistry and medicinal applications.
Biological Activity and Potential Applications
Research into the biological activity of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid suggests potential applications in medicinal chemistry. The presence of both oxirane and azetidine rings enhances its potential for bioactivity, making it a candidate for further pharmacological investigation. Interaction studies often employ techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with proteins or enzymes relevant to therapeutic areas.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid | Oxirane and azetidine rings with a carboxylic acid group | Potential bioactivity due to unique ring structure. |
| 6-Oxospiro[3.3]heptane-2-carboxylic acid | Contains a ketone and carboxylic acid group | Different bicyclic structure lacking azetidine. |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Contains two nitrogen atoms in the ring | Different heteroatom composition. |
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is distinct from other spirocyclic compounds due to its combination of functional groups and spirocyclic structure. For example, 6-Oxospiro[3.3]heptane-2-carboxylic acid lacks the azetidine ring, while 2-Azaspiro[3.3]heptane-6-carboxylic acid has a different nitrogen composition. These differences can impart distinct chemical reactivity and biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume